molecular formula C14H16N2O4 B4741375 N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide

N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide

Cat. No. B4741375
M. Wt: 276.29 g/mol
InChI Key: QYNBSCXIUGKUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide, also known as BPAP, is a novel compound that has gained attention for its potential therapeutic applications. BPAP is a synthetic compound that belongs to the family of benzodioxole derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide is not fully understood. However, it has been shown to interact with the dopamine and serotonin systems in the brain. This compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. This compound has also been shown to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including neuroprotection and immune modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. This compound has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects. In addition, this compound has been shown to improve immune function and increase the production of natural killer cells.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide. One area of research is to further investigate its potential therapeutic applications, including its use in the treatment of depression, anxiety, and schizophrenia. Another area of research is to investigate its mechanism of action and how it interacts with various cellular pathways. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, including its bioavailability and half-life. Overall, this compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia. In addition, this compound has been shown to have anti-inflammatory effects and can improve immune function. These findings suggest that this compound has a wide range of potential therapeutic applications.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(14(18)16-6-2-1-3-7-16)15-10-4-5-11-12(8-10)20-9-19-11/h4-5,8H,1-3,6-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNBSCXIUGKUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-oxo-2-(1-piperidinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.